molecular formula C26H27FN2O3 B6062919 N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine

Cat. No. B6062919
M. Wt: 434.5 g/mol
InChI Key: HIBIMOTXVNAYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine, also known as MDMB-FUBINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA acts as a potent agonist of the CB1 receptor, which is mainly expressed in the central nervous system. Activation of CB1 receptors by N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA leads to the modulation of neurotransmitter release, resulting in various physiological and behavioral effects. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to produce a range of effects, including analgesia, sedation, hypothermia, and cognitive impairment.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to produce a range of biochemical and physiological effects. It has been reported to decrease glutamate release and increase GABA release in the hippocampus, leading to sedation and anxiolytic effects. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has also been shown to decrease dopamine release in the striatum, leading to a decrease in locomotor activity. In addition, N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to produce hypothermia, which may be related to its effects on the thermoregulatory system.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has several advantages as a research tool. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA is also stable and can be produced in large quantities for research purposes. However, there are also limitations to the use of N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA in lab experiments. Its effects on behavior and physiology are complex and may vary depending on the dose, route of administration, and experimental conditions. In addition, the use of N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA in lab experiments requires careful consideration of ethical and safety issues.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA. One area of interest is the investigation of its effects on the endocannabinoid system and its potential therapeutic applications. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to produce analgesic and anxiolytic effects, and further research may reveal its potential as a treatment for pain and anxiety disorders. Another area of interest is the investigation of its effects on synaptic plasticity and learning and memory. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been shown to affect neuronal activity in the hippocampus, and further research may reveal its potential as a treatment for cognitive disorders. Finally, the investigation of the long-term effects of N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA on behavior and physiology is also an important area of future research. Long-term exposure to synthetic cannabinoids may have adverse effects on health, and further research is needed to understand the potential risks and benefits of these compounds.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA is synthesized by reacting 4-methoxyphenylacetic acid with 2-fluorobenzyl chloride to form the intermediate compound 2-fluoro-4-methoxyphenylacetic acid. This intermediate compound is then reacted with piperidine and N,N-diisopropylethylamine to form the final product N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA. The synthesis method of N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA is well-established, and the compound can be produced in large quantities for research purposes.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has been used as a research tool in the field of neuroscience and pharmacology. It has been shown to bind to the cannabinoid receptor CB1 with high affinity, making it a useful tool for studying the endocannabinoid system. N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamineA has also been used to investigate the effects of synthetic cannabinoids on neuronal activity, synaptic plasticity, and behavior.

properties

IUPAC Name

[3-(3,4-dimethoxyanilino)piperidin-1-yl]-[2-(2-fluorophenyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O3/c1-31-24-14-13-18(16-25(24)32-2)28-19-8-7-15-29(17-19)26(30)22-11-4-3-9-20(22)21-10-5-6-12-23(21)27/h3-6,9-14,16,19,28H,7-8,15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBIMOTXVNAYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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